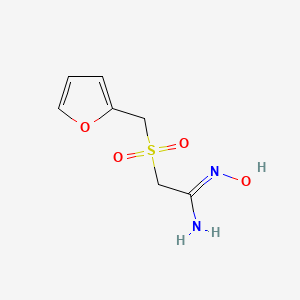

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide

Beschreibung

Chemical Structure: 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide (CAS: 175202-39-8) is an N-hydroxyacetimidamide derivative featuring a furan-2-ylmethyl sulfonyl substituent. Its molecular formula is C₈H₁₀N₂O₄S, with a molecular weight of 230.24 g/mol .

Eigenschaften

Molekularformel |

C7H10N2O4S |

|---|---|

Molekulargewicht |

218.23 g/mol |

IUPAC-Name |

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9) |

InChI-Schlüssel |

AJIJJPSKJQHCHY-UHFFFAOYSA-N |

Isomerische SMILES |

C1=COC(=C1)CS(=O)(=O)C/C(=N/O)/N |

Kanonische SMILES |

C1=COC(=C1)CS(=O)(=O)CC(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide typically involves the reaction of furan-2-ylmethanethiol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxyacetimidamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include furan-2,5-dione derivatives, sulfides, and substituted sulfonyl compounds .

Wissenschaftliche Forschungsanwendungen

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Vergleich Mit ähnlichen Verbindungen

Key Functional Groups :

- Sulfonyl group : Enhances electrophilicity and stability.

- Furan ring : A five-membered oxygen-containing heterocycle contributing to π-π interactions and solubility in organic solvents.

- N-hydroxyacetimidamide : A hydroxamic acid-like moiety capable of metal chelation and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Structural and Functional Differences

- Substituent Effects: Furan vs. Fluorophenyl/Chlorophenoxy: The furan ring (oxygen heterocycle) offers distinct electronic and steric properties compared to halogenated aryl groups. For example, fluorophenyl groups (as in ) increase electronegativity and metabolic stability, whereas furan may enhance π-stacking in biological systems. Sulfonyl vs.

Biological Activity :

Synthetic Accessibility :

- Fluorophenylsulfonyl derivatives (e.g., ) are synthesized via straightforward sulfonylation, whereas furan-containing compounds may require protection/deprotection strategies due to the reactivity of the furan ring .

Biologische Aktivität

2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide is a compound of increasing interest due to its potential biological activities, particularly in the context of viral infections and cancer treatment. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

The compound has been investigated for its inhibitory effects on specific biological targets, particularly in the context of viral proteases. Research indicates that derivatives related to this compound exhibit significant inhibition of SARS-CoV-2 main protease (Mpro), which is crucial for the virus's replication cycle. For instance, similar compounds have shown IC50 values as low as 1.55 μM, indicating potent inhibitory activity .

Antiviral Activity

- Target : SARS-CoV-2 Mpro

- IC50 Values :

- Compound F8-B6: 1.57 μM

- Compound F8-B22: 1.55 μM

- Mechanism : Reversible covalent inhibition demonstrated through enzymatic kinetic assays and mass spectrometry .

Antitumor Activity

Compounds structurally related to 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide have also been evaluated for their antitumor properties. In studies involving human lung cancer cell lines (A549, HCC827, NCI-H358), several derivatives exhibited promising antitumor activity:

- Example Compounds :

- Compound 5: A549 IC50 = 2.12 μM (2D assay)

- Compound 6: HCC827 IC50 = 5.13 μM (2D assay)

These compounds showed higher efficacy in 2D cultures compared to 3D cultures, suggesting that their activity may be influenced by the cellular environment .

Table 1: Biological Activity of Related Compounds

| Compound | Target | IC50 Value (μM) | Cell Line/Assay Type |

|---|---|---|---|

| F8-B6 | SARS-CoV-2 Mpro | 1.57 | Enzymatic Assay |

| F8-B22 | SARS-CoV-2 Mpro | 1.55 | Enzymatic Assay |

| Compound 5 | Lung Cancer (A549) | 2.12 | 2D Cell Culture |

| Compound 6 | Lung Cancer (HCC827) | 5.13 | 2D Cell Culture |

Case Studies

Several studies have highlighted the potential of furan derivatives in therapeutic applications:

- SARS-CoV-2 Inhibition : A study demonstrated that compounds with furan moieties effectively inhibit the main protease of SARS-CoV-2, providing a basis for further drug development against COVID-19 .

- Antitumor Efficacy : Research on newly synthesized furan derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as antitumor agents. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the furan ring could enhance biological activity while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.